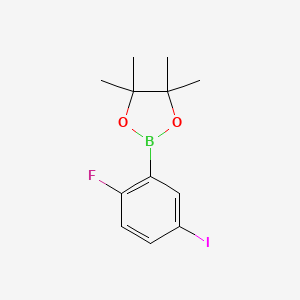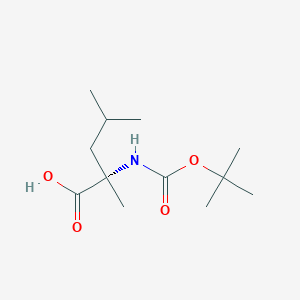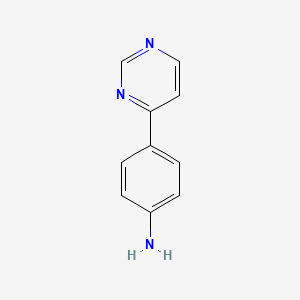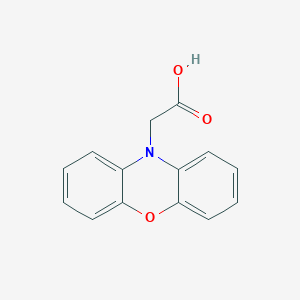
1-Fmoc-4-oxoazepane, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fmoc-4-oxoazepane, 95% (1-Fmoc-4-OA) is an organic compound that is used in a variety of laboratory experiments. It is a versatile and important reagent for the synthesis of many different types of molecules. 1-Fmoc-4-OA is a colorless, crystalline compound that is soluble in most organic solvents. Its structure consists of a cyclic carbon backbone with a single oxygen atom and two methyl groups attached. 1-Fmoc-4-OA is a common reagent used in organic synthesis and has a wide variety of applications in the laboratory.
Mecanismo De Acción
The mechanism of action of 1-Fmoc-4-oxoazepane, 95% is not fully understood. However, it is believed to act as a proton donor, transferring a proton to a substrate molecule. This proton transfer is believed to be responsible for the catalytic activity of 1-Fmoc-4-oxoazepane, 95% in a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Fmoc-4-oxoazepane, 95% have not been extensively studied. However, it is believed to have a low toxicity in humans and animals. It is also believed to have a low potential for adverse reactions, as it does not interact with proteins or enzymes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Fmoc-4-oxoazepane, 95% in laboratory experiments is its versatility. It is a useful reagent for a wide variety of organic reactions and can be used to synthesize complex molecules. Additionally, it is a relatively inexpensive reagent and can be easily obtained from most chemical suppliers. The main limitation of 1-Fmoc-4-oxoazepane, 95% is its low solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
1. Further research into the mechanism of action of 1-Fmoc-4-oxoazepane, 95% could lead to the development of new and improved methods for the synthesis of complex molecules.
2. The use of 1-Fmoc-4-oxoazepane, 95% as a drug candidate could be explored further, as its low toxicity and low potential for adverse reactions make it an attractive option.
3. Studies into the biochemical and physiological effects of 1-Fmoc-4-oxoazepane, 95% could lead to a better understanding of its potential applications in medicine.
4. The development of new synthetic methods that use 1-Fmoc-4-oxoazepane, 95% as a reagent could lead to the synthesis of new and interesting molecules.
5. Further research into the solubility of 1-Fmoc-4-oxoazepane, 95% in water could lead to improved methods for its use in aqueous solutions.
6. The use of 1-Fmoc-4-oxoazepane, 95% as a reagent in the synthesis of peptides and proteins could be explored further, as this could lead to the development of new drugs and therapeutic agents.
Métodos De Síntesis
The synthesis of 1-Fmoc-4-oxoazepane, 95% is typically accomplished through a two-step process. The first step involves the reaction of 4-methylbenzaldehyde with 2,2-dimethoxypropane in the presence of pyridine and a catalytic amount of palladium chloride. This reaction produces a product known as 1-Fmoc-4-methylbenzaldehyde. The second step involves the reaction of 1-Fmoc-4-methylbenzaldehyde with aqueous sodium hydroxide. This reaction produces 1-Fmoc-4-oxoazepane, 95% as the final product.
Aplicaciones Científicas De Investigación
1-Fmoc-4-oxoazepane, 95% has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. It has also been used as a building block for the synthesis of complex molecules, such as peptides and proteins. 1-Fmoc-4-oxoazepane, 95% has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer’s disease.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl 4-oxoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-15-6-5-12-22(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20H,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEPXWYMGAQBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363867 |
Source


|
| Record name | 1-Fmoc-4-oxoazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6048-53-9 |
Source


|
| Record name | 1-Fmoc-4-oxoazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)






![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)




